molecular formula C10H12N2O3 B13523371 Methyl 2-[(4-carbamoylphenyl)amino]acetate

Methyl 2-[(4-carbamoylphenyl)amino]acetate

Katalognummer: B13523371
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: QFUDUWDTVWDYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(4-carbamoylphenyl)amino]acetate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of para-aminobenzoic acid, featuring a carbamoyl group attached to the benzene ring and an ester group attached to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-carbamoylphenyl)amino]acetate typically involves the reaction of para-aminobenzoic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of para-aminobenzoic acid attacks the carbonyl carbon of methyl chloroacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(4-carbamoylphenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(4-carbamoylphenyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-[(4-carbamoylphenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[(4-aminophenyl)amino]acetate
  • Methyl 2-[(4-nitrophenyl)amino]acetate
  • Methyl 2-[(4-methylphenyl)amino]acetate

Uniqueness

Methyl 2-[(4-carbamoylphenyl)amino]acetate is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

methyl 2-(4-carbamoylanilino)acetate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-8-4-2-7(3-5-8)10(11)14/h2-5,12H,6H2,1H3,(H2,11,14)

InChI-Schlüssel

QFUDUWDTVWDYMX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC1=CC=C(C=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.